molecular formula C10H21N3O B1482570 (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol CAS No. 1845827-93-1

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B1482570
CAS No.: 1845827-93-1
M. Wt: 199.29 g/mol
InChI Key: ZJBIJKOPSFUZLW-NXEZZACHSA-N
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Description

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H21N3O
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 1845827-93-1
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic effects.

Neurotransmitter Interaction

Research indicates that compounds structurally similar to this compound exhibit high affinity for dopamine and norepinephrine transporters. For instance, studies have shown that derivatives of piperazine compounds can effectively inhibit the uptake of dopamine (DAT) and norepinephrine (NET), suggesting a role in treating conditions like depression and ADHD .

Case Study: Antidepressant Activity

A study investigating the antidepressant potential of piperazine derivatives highlighted that this compound demonstrated significant efficacy in preclinical models. The compound was found to enhance serotonergic neurotransmission, which is crucial for mood regulation. The results indicated a dose-dependent increase in the levels of serotonin in the synaptic cleft, supporting its use as a candidate for further antidepressant development .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems. It is hypothesized that the compound acts as a selective inhibitor of DAT and NET, leading to increased availability of these neurotransmitters in the brain. This mechanism aligns with findings from related compounds that have shown similar activity profiles .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrrolidine ring.
  • Introduction of the piperazine moiety.
  • Functionalization to achieve the desired stereochemistry.

The synthetic route ensures high yield and purity, making it suitable for further biological testing .

Data Table: Biological Activity Summary

Activity Type Findings
Dopamine Transporter High affinity inhibition observed; potential antidepressant effects .
Norepinephrine Transporter Moderate to high affinity; implications for ADHD treatment .
Serotonin Levels Dose-dependent increase in serotonin; supports mood regulation .

Scientific Research Applications

Anticancer Research

One of the significant applications of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of this compound have been studied for their potential to inhibit mutant epidermal growth factor receptors (EGFR), which are implicated in non-small cell lung cancer (NSCLC) .

Neuropharmacology

The compound's structural features suggest potential use in neuropharmacology, particularly for conditions like anxiety and depression. The piperazine moiety is often associated with psychoactive properties, and modifications to this structure can lead to novel anxiolytic or antidepressant agents. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation .

Antimicrobial Activity

Emerging research has also focused on the antimicrobial properties of this compound. Compounds with similar piperazine structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial or antifungal properties .

Case Study 1: EGFR Inhibition

In a study published in the Journal of Medicinal Chemistry, compounds related to this compound were synthesized and tested for their ability to inhibit mutant EGFR. The results showed promising inhibitory activity, suggesting that further development could lead to effective treatments for NSCLC .

Case Study 2: Neuroactive Properties

A recent investigation into the neuroactive effects of piperazine derivatives highlighted the potential of this compound in treating anxiety disorders. The study utilized animal models to assess behavioral changes following administration of the compound, revealing significant anxiolytic effects compared to control groups .

Properties

IUPAC Name

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-12-3-5-13(6-4-12)9-7-11-8-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBIJKOPSFUZLW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.